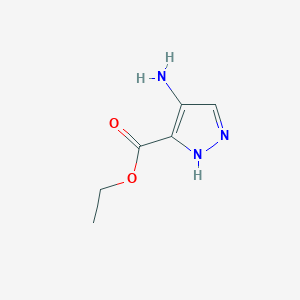

ethyl 4-amino-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFAQGFWIYWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971321 | |

| Record name | Ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-61-5 | |

| Record name | Ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-amino-1H-pyrazole-5-carboxylate from Ethyl Cyanoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 5-Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the 5-aminopyrazole scaffold stands out as a "privileged structure." Its unique arrangement of hydrogen bond donors and acceptors, coupled with its tunable electronic properties and metabolic stability, makes it a cornerstone for the design of a wide array of therapeutic agents.[1] Compounds incorporating this core have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, underscoring its significance in drug discovery pipelines.[2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 4-amino-1H-pyrazole-5-carboxylate, a pivotal building block for accessing this valuable chemical space. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify critical process parameters, and offer insights gleaned from practical application. The protocols herein are designed to be self-validating, ensuring both reproducibility and a deep understanding of the chemical transformation.

Overall Synthetic Strategy: A Two-Step Cyclocondensation Pathway

The synthesis is elegantly achieved in two primary stages, starting from readily available commercial materials. The strategy hinges on first creating a versatile 1,3-dielectrophilic intermediate, which is then cyclized with a dinucleophile (hydrazine) to construct the pyrazole ring.

-

Step 1: Knoevenagel-type Condensation - Reaction of ethyl cyanoacetate with triethyl orthoformate to form ethyl 2-cyano-3-ethoxyacrylate. This step introduces the C4 carbon and sets up the required electrophilic centers.

-

Step 2: Cyclocondensation - Reaction of the ethoxyacrylate intermediate with hydrazine hydrate to yield the target this compound. This is a classic pyrazole synthesis that proceeds with high regioselectivity.[4][5]

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Intermediate)

Core Principle & Mechanistic Insight

This transformation is a condensation reaction involving the activated methylene group of ethyl cyanoacetate.[6] The acidic protons on the carbon flanked by the nitrile and ester groups are readily removed. Triethyl orthoformate serves as a one-carbon electrophile. The reaction is typically driven to completion by using a dehydrating agent, such as acetic anhydride, which consumes the ethanol byproduct, shifting the equilibrium towards the product.[7]

The mechanism proceeds via the formation of a highly reactive diethoxycarbenium ion from triethyl orthoformate, which is then attacked by the enolate of ethyl cyanoacetate. Subsequent elimination of ethanol yields the desired product.

Caption: Mechanistic steps for the synthesis of the key intermediate.

Detailed Experimental Protocol

Materials & Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Ethyl cyanoacetate (1.0 eq)

-

Triethyl orthoformate (1.1 eq)[8]

-

Acetic anhydride (3.0 eq)

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.[7]

-

Heat the mixture under reflux (typically 140-150°C) with vigorous stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and other volatile components by distillation under reduced pressure using a rotary evaporator.[7]

-

The resulting residue is ethyl 2-cyano-3-ethoxyacrylate, which often solidifies upon cooling or can be used directly in the next step as a crude oil.[9]

Validation: Characterization Data for Intermediate

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid or solid[9] |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol [9] |

| ¹H NMR (CDCl₃, δ) | ~1.3-1.4 (t, 3H, CH₃), ~1.4-1.5 (t, 3H, CH₃), ~4.2-4.4 (q, 4H, 2xCH₂), ~8.1 (s, 1H, =CH) |

| IR (cm⁻¹) | ~2220 (C≡N), ~1710 (C=O), ~1630 (C=C) |

Part 2: Synthesis of this compound

Core Principle & Mechanistic Insight

This step is a classic example of the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5][10] Our intermediate, ethyl 2-cyano-3-ethoxyacrylate, serves as a masked 1,3-dielectrophile. Hydrazine, a potent dinucleophile, initiates the reaction.

The mechanism is believed to proceed in a stepwise fashion:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electron-deficient β-carbon of the acrylate, displacing the ethoxy group in a Michael-type addition-elimination.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine adduct then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.

-

Tautomerization: The resulting imine intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system.

Caption: Key mechanistic events in the final cyclization step.

Detailed Experimental Protocol

Materials & Equipment:

-

Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer

-

Ice bath

-

Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

-

Ethanol or Toluene (as solvent)

-

Hydrazine hydrate (80% solution, 1.0-1.1 eq)[11]

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent like ethanol or toluene in the reaction flask.[12]

-

Cool the solution in an ice bath to 0-5°C.

-

Critical Step: Add hydrazine hydrate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This addition is exothermic and must be controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Some protocols may involve gentle heating or reflux to drive the reaction to completion.[12]

-

Upon completion, the product often precipitates from the solution. The precipitation can be enhanced by pouring the reaction mixture into ice-cold water.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to a constant weight. Recrystallization from ethanol can be performed for further purification if necessary.

Validation: Characterization Data for Final Product

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol [13] |

| Melting Point | ~184-186 °C |

| ¹H NMR (DMSO-d₆, δ) | ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, CH₂), ~6.5 (br s, 2H, NH₂), ~7.5 (s, 1H, pyrazole-H) |

| ¹³C NMR (DMSO-d₆, δ) | ~14.5 (CH₃), ~58.5 (CH₂), ~90.0 (C4), ~140.0 (C3), ~155.0 (C5), ~163.0 (C=O) |

| Mass Spec (ESI+) | m/z 156.07 [M+H]⁺ |

Safety, Handling, and Waste Disposal

Scientific integrity demands a commitment to safety. The reagents used in this synthesis require careful handling in a controlled laboratory environment.

-

Ethyl Cyanoacetate & Triethyl Orthoformate: These are irritants and flammable. Handle in a well-ventilated fume hood away from ignition sources. Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[6][8][14]

-

Hydrazine Hydrate: EXTREME HAZARD. Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[15][16]

-

ALWAYS handle hydrazine hydrate in a designated fume hood.

-

Use appropriate gloves (butyl rubber is recommended) and a face shield in addition to safety goggles.[16]

-

Have a spill kit ready. Small spills can be neutralized with a dilute solution of calcium hypochlorite.

-

Never store hydrazine near oxidizing agents or acids.[16]

-

-

Waste Disposal: All organic waste and aqueous filtrates containing hydrazine must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. Do not pour hydrazine waste down the drain.[15][17]

Conclusion and Outlook

The synthesis of this compound from ethyl cyanoacetate is a robust and reliable process that provides access to a high-value building block for drug discovery. By understanding the causality behind each step—from the Knoevenagel-type condensation that builds the carbon backbone to the elegant cyclization with hydrazine that forges the heterocyclic core—researchers can confidently and safely execute this important transformation. The resulting aminopyrazole ester is a gateway to a vast chemical space, enabling the development of novel therapeutics that address unmet medical needs.

References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Process for the preparation of pyrazoles. (n.d.). Google Patents.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

- Ethyl (ethoxymethylene)cyanoacetate synthesis. (n.d.). ChemicalBook.

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). NIH.

- Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. (2022). DergiPark.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.

- SAFETY DATA SHEET. (2010). Fisher Scientific.

- Safety Data Sheet. (2025). MedchemExpress.com.

- Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara.

- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.). Google Patents.

- CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate. (n.d.). CymitQuimica.

- Ethyl cyanoacetate. (n.d.). Wikipedia.

- Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate.

- Process for the preparation of a pyrazole derivative. (n.d.). Google Patents.

- Preparation method of ethoxymethylidene diethyl malonate. (n.d.). Google Patents.

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem.

- Performance Chemicals Hydrazine. (n.d.). Arxada.

- ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). precisionFDA.

- SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. (2015). Chemical Suppliers.

- ETHYL-1-ACETYL-5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. (n.d.). SpectraBase.

- New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025). ResearchGate.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Synthesis of compounds 1a–o. Reagents and conditions: (a) hydrazine... (n.d.). ResearchGate.

- Synthesis and characterization of ethoxyethyl α‐cyanoacrylate and reaction intermediates. (n.d.). SciSpace.

- 94-05-3|Ethyl (ethoxymethylene)cyanoacetate|BLD Pharm. (n.d.). BLD Pharm.

- Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook.

- Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.

- (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.

- (PDF) Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate.

- (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). ResearchGate.

- Mechanism of enolether formation with ethyl orthoformate in estr-4-ene-3,17-dione. (2015). Chemistry Stack Exchange.

- Triethyl orthoformate. (n.d.). Wikipedia.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). PMC - NIH.

- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (n.d.). PMC - NIH.

- Hydrazine. (n.d.). Organic Chemistry Portal.

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. Ethyl (ethoxymethylene)cyanoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 9. CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate [cymitquimica.com]

- 10. jk-sci.com [jk-sci.com]

- 11. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 12. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 13. GSRS [precision.fda.gov]

- 14. fishersci.com [fishersci.com]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

- 16. arxada.com [arxada.com]

- 17. chemicals.co.uk [chemicals.co.uk]

An In-depth Technical Guide to Alternative Synthesis Routes for Ethyl 4-Amino-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a highly valuable heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrazole core with strategically positioned amino and ester functionalities, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the principal and alternative synthetic routes to this important intermediate. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this five-membered heterocyclic ring. The presence of an amino group on the pyrazole ring, particularly in the 4-position, opens up a wealth of possibilities for further functionalization, allowing for the exploration of vast chemical space in the quest for novel therapeutics. This compound, in particular, has emerged as a key intermediate in the synthesis of compounds targeting a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The ability to efficiently and selectively synthesize this molecule is therefore of paramount importance to the drug development pipeline.

Established and Alternative Synthetic Strategies

The synthesis of aminopyrazole carboxylates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on three prominent and mechanistically distinct approaches.

Route 1: The Thorpe-Ziegler Cyclization of Dinitriles

The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines through the intramolecular cyclization of dinitriles, catalyzed by a strong base.[1][2][3] This approach is particularly well-suited for the synthesis of 4-aminopyrazoles. The general mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group. Tautomerization of the resulting imine then yields the stable enamine product.[1]

Mechanistic Rationale:

The key to the successful synthesis of this compound via this route lies in the judicious choice of the starting dinitrile precursor. A plausible precursor would be a hydrazine derivative of a dinitrile that can undergo intramolecular cyclization to form the pyrazole ring with the desired substitution pattern.

Experimental Protocol:

A representative protocol for a Thorpe-Ziegler cyclization to a 4-aminopyrazole derivative is as follows[4]:

-

Preparation of the Dinitrile Precursor: The synthesis begins with the preparation of a suitable α,ω-dinitrile.

-

Base-Catalyzed Cyclization: To a solution of the dinitrile in an aprotic solvent such as toluene or THF, a strong base like sodium ethoxide or potassium tert-butoxide is added portion-wise at a controlled temperature.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., acetic acid or water), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound.

Advantages:

-

Direct formation of the 4-amino substitution pattern.

-

The potential for high yields under optimized conditions.

Disadvantages:

-

Requires the synthesis of a specific dinitrile precursor.

-

The use of strong bases may not be compatible with all functional groups.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Introduction

Ethyl 4-amino-1H-pyrazole-5-carboxylate, a key heterocyclic building block, holds significant importance in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyrazole core functionalized with both an amino group and an ethyl carboxylate moiety, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including potent pharmaceutical agents. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation, and chemical synthesis. These properties govern its solubility, stability, reactivity, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of these core characteristics, supported by field-proven experimental protocols, to empower researchers in leveraging this molecule to its full potential.

Molecular and Structural Characteristics

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This compound is an organic compound featuring a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This core is substituted with a primary amino group (-NH₂) and an ethyl carboxylate (-COOEt) group, which are crucial for its chemical reactivity and potential biological interactions.[1]

Structure:

Caption: 2D Chemical Structure of this compound

Key Structural and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 6994-25-8 | [2][3] |

| Molecular Formula | C₆H₉N₃O₂ | [4][5] |

| Molecular Weight | 155.15 g/mol | [4][6] |

| Appearance | Off-white to light yellow powder/solid | [1][2][7] |

| SMILES | CCOC(=O)c1c(c[nH]n1)N | [1] |

| InChI Key | YPXGHKWOJXQLQU-UHFFFAOYSA-N | [6] |

Core Physicochemical Properties and Their Implications

The bulk properties of a compound are a direct consequence of its molecular structure. For drug development professionals, these values are essential for predicting a compound's behavior during formulation, administration, and physiological processing.

Summary of Physicochemical Data

| Parameter | Value | Implications in Research & Development | Source(s) |

| Melting Point | 103 - 107 °C | A sharp, defined melting range indicates high purity and solid-state stability, crucial for consistent dosing and formulation.[8] | [2][4] |

| Boiling Point | 278.95°C (rough estimate) | Suggests low volatility under standard conditions, simplifying handling and storage. | [4] |

| Solubility | Soluble in polar solvents like water and ethanol. | Good solubility in polar solvents is advantageous for creating aqueous formulations for in vitro assays and potential parenteral drug delivery.[1] | [1] |

| pKa (Predicted) | ~2.03 (acidic), additional basic site | The presence of both acidic (pyrazole N-H) and basic (amino group) centers means its charge state, and thus solubility and permeability, will be highly pH-dependent. This is a critical factor for absorption in the gastrointestinal tract. | [9] |

Experimental Protocols for Property Determination

To ensure scientific integrity, the values presented above must be verifiable through robust experimental methods. The following sections detail standardized, self-validating protocols for determining these key physicochemical properties.

Workflow for Physicochemical Characterization

A logical and systematic approach is essential when characterizing a new chemical entity. The following workflow outlines the typical sequence of experiments.

Caption: A logical workflow for the physicochemical characterization of a research compound.

Protocol 1: Melting Point Determination via Capillary Method

Rationale: The melting point is a fundamental property used to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range.[8] This protocol uses a standard melting point apparatus, a cost-effective and reliable method.[10]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10][11]

-

Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick run by heating at a high rate (e.g., 10-20 °C/min) to find a rough range.[8]

-

Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point.[8] Begin heating at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.[11]

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.5 °C).

Protocol 2: Aqueous Solubility Determination via Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, which is a critical parameter influencing a drug's absorption and bioavailability.[13][14] This method ensures that the solution is fully saturated with the compound.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a sealed, glass vessel (e.g., a screw-cap vial). The excess solid is crucial to ensure equilibrium is reached.[14][15]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vessel.[16]

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is achieved.[13][15] Heating can sometimes be used to accelerate dissolution, followed by cooling and seeding to reach equilibrium.[17]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13][16]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.[13]

Protocol 3: pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[18][19][20] By monitoring the pH of a solution as a titrant is added, an inflection point in the titration curve can be identified, which corresponds to the pKa.[18][21]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (often a water/co-solvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[18][21] Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[21]

-

Titration - Acidic pKa: To determine the pKa of the pyrazole N-H, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

-

Titration - Basic pKa: To determine the pKa of the amino group, first acidify the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (~pH 2). Then, titrate this solution with the standardized strong base (0.1 M NaOH).[18][21]

-

Data Collection: Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.[21]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[19] Perform at least three titrations to calculate an average pKa and standard deviation.[21]

Relationship Between Physicochemical Properties and Drug Development

The interplay between these fundamental properties is critical for the success of a drug candidate. Understanding these relationships allows for a more rational approach to lead optimization and formulation design.

Caption: Interconnectivity of core physicochemical properties and their impact on key drug development stages.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. A thorough characterization of its physicochemical properties—most notably its melting point, aqueous solubility, and pKa—is fundamental to its successful application. The data and protocols presented in this guide offer a robust framework for researchers, enabling them to make informed decisions in synthesis, formulation, and the broader drug discovery process. By grounding experimental work in these core principles, the scientific community can more efficiently translate the potential of this valuable building block into tangible innovations.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). [Link]

-

Spirtović-Halilović, S., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2016). [Link]

-

University of Alberta. Melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

-

Avdeef, A., et al. Determination of aqueous solubility by heating and equilibration: A technical note. (2016). AAPS PharmSciTech. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

-

University of South Alabama. Experiment 1 - Melting Points. [Link]

-

Al-Mustaqbal University College. experiment (1) determination of melting points. (2021-09-19). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

-

Reijenga, J., et al. Development of Methods for the Determination of pKa Values. (2013-08-08). Analytica Chimica Acta. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

-

ChemSynthesis. ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. (2025-05-20). [Link]

-

PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

-

SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR]. [Link]

-

Elgazwy, A. S. Hamad. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E. [Link]

-

NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07). [Link]

Sources

- 1. CAS 55904-61-5: this compound [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. 6994-25-8 Ethyl 3-amino-4-pyrazolecarboxylate AKSci J91596 [aksci.com]

- 4. Ethyl 3-amino-4-pyrazolecarboxylate CAS#: 6994-25-8 [m.chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE CAS#: 31037-02-2 [m.chemicalbook.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

A Comprehensive Technical Guide to Ethyl 5-Amino-1H-pyrazole-4-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole Core in Medicinal Chemistry

The pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically successful drugs. Within this important class of compounds, 5-aminopyrazoles stand out as particularly versatile building blocks for the synthesis of diverse and biologically active molecules.[1] This guide provides an in-depth technical overview of ethyl 5-amino-1H-pyrazole-4-carboxylate, a key intermediate whose strategic functionalization has paved the way for novel therapeutics in oncology, inflammation, and infectious diseases.[2][3]

Part 1: Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and CAS Number

There can be ambiguity in the numbering of substituted pyrazoles. Based on IUPAC nomenclature rules, where the carboxylic acid derivative generally takes priority, the correct name for the target compound is ethyl 5-amino-1H-pyrazole-4-carboxylate . The amino group is at position 5, and the ethyl carboxylate group is at position 4.

-

IUPAC Name: ethyl 5-amino-1H-pyrazole-4-carboxylate[4]

-

CAS Number: 6994-25-8[4]

-

Synonyms: Ethyl 3-amino-1H-pyrazole-4-carboxylate, 5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester

It is crucial for researchers to be aware of these synonyms and the potential for different numbering conventions in older literature or commercial catalogs to ensure the correct starting material is sourced.

Chemical Structure

The structure of ethyl 5-amino-1H-pyrazole-4-carboxylate features a pyrazole ring with a primary amine at the C5 position and an ethyl ester at the C4 position. The "1H" designation indicates that the nitrogen at position 1 is protonated.

Caption: Chemical structure of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.16 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 102-106 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | |

| InChI | InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | [4] |

| SMILES | CCOC(=O)C1=C(NN=C1)N | [4] |

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate involves the condensation of hydrazine with an activated methylene compound. A widely used precursor is ethyl 2-cyano-3-ethoxyacrylate.

General Synthesis Workflow

The reaction proceeds via a cyclocondensation mechanism. The nucleophilic attack of hydrazine on the electron-deficient double bond of the acrylate, followed by intramolecular cyclization and elimination of ethanol, yields the pyrazole ring.

Caption: General workflow for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol

-

Reagents:

-

Ethyl 2-cyano-3-ethoxyacrylate (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of water can be added to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

-

Causality and Experimental Choices

-

Choice of Hydrazine: Hydrazine hydrate is used as the source of the N-N bond required for the pyrazole ring. Using substituted hydrazines (e.g., methylhydrazine) would result in N1-substituted pyrazoles.

-

Solvent: Ethanol is a common choice as it is a good solvent for the reactants and the product has limited solubility in it upon cooling, facilitating isolation.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the cyclization and elimination steps of the reaction.

Part 3: Applications in Drug Discovery and Development

The strategic placement of the amino and ester functional groups makes ethyl 5-amino-1H-pyrazole-4-carboxylate a powerful scaffold for building molecular complexity. These groups serve as handles for a wide array of chemical transformations, enabling the generation of large libraries of compounds for high-throughput screening.

Role as a Versatile Chemical Scaffold

The reactivity of the functional groups allows for systematic modification to explore the structure-activity relationship (SAR) of a lead compound.

Caption: Reactivity and derivatization pathways of the core scaffold.

Synthesis of Fused Pyrazole Systems: Pyrazolo[3,4-d]pyrimidines

One of the most significant applications of this scaffold is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities, including kinase inhibition. For example, reaction with formamide or other cyclizing agents can lead to the formation of this important fused heterocyclic system. These compounds are extensively investigated as anticancer agents.[3]

Examples of Biological Activities

Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been reported to possess a broad spectrum of pharmacological activities:

-

Anticancer: As precursors to kinase inhibitors and other agents that interfere with cell proliferation.[2]

-

Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).[5]

-

Antimicrobial and Antiviral: Serving as the core for compounds with activity against various pathogens.

-

Agrochemicals: Used in the development of novel herbicides and pesticides.[1]

Conclusion

Ethyl 5-amino-1H-pyrazole-4-carboxylate is more than just a chemical intermediate; it is a foundational building block that continues to empower innovation in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides medicinal chemists with a reliable and adaptable platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemistry, as detailed in this guide, is essential for any researcher aiming to leverage the power of the pyrazole scaffold to address unmet medical needs.

References

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-1-ACETYL-5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

- Matulevičiūtė, G., Arbačiauskienė, E., & Kleizienė, N. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyrazole Building Blocks in Chemical Innovation: A Focus on Ethyl 5-Amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6586.

- Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 273-316.

-

ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

- Abdelhamed, S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5801.

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

spectroscopic data of ethyl 4-amino-1H-pyrazole-5-carboxylate (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-Amino-1H-pyrazole-5-carboxylate

Introduction: Elucidating the Molecular Architecture

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a substituted pyrazole, it serves as a versatile building block for the synthesis of more complex molecules with diverse biological activities.[3] Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation, particularly in drug development where molecular identity is paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this specific molecule.

As a senior application scientist, this guide moves beyond a simple recitation of data. It delves into the causality behind the spectral features, explaining why the molecule behaves as it does under spectroscopic analysis. The protocols described are designed to be self-validating, ensuring that researchers can confidently reproduce and interpret the data for unequivocal structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.[2]

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the pyrazole ring protons (NH and C-H), the amino group protons, and the ethyl ester protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for pyrazole derivatives due to its excellent solubilizing power and its ability to facilitate the observation of exchangeable protons like those in N-H bonds.

Predicted ¹H NMR Data (in DMSO-d₆)

| Assigned Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |

| Pyrazole NH (1-position) | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton on the pyrazole nitrogen is typically deshielded and appears far downfield. Its broadness is due to quadrupole effects and potential chemical exchange. |

| Pyrazole CH (3-position) | ~7.5 - 7.8 | Singlet | 1H | This is the sole proton attached to the pyrazole ring carbon. Its chemical shift is influenced by the aromatic nature of the ring and the adjacent nitrogen atom. |

| Amino NH₂ (4-position) | ~5.0 - 6.0 | Broad Singlet | 2H | The protons of the primary amine are deshielded by the pyrazole ring. The signal is often broad due to chemical exchange with residual water in the solvent. |

| Ethyl O-CH₂ | ~4.2 - 4.3 | Quartet (q) | 2H | These protons are adjacent to the ester oxygen, causing a significant downfield shift. They are split into a quartet by the neighboring CH₃ group (n+1 rule). |

| Ethyl CH₃ | ~1.2 - 1.3 | Triplet (t) | 3H | These protons are in a typical alkyl environment. They are split into a triplet by the adjacent CH₂ group. |

| Residual H₂O in DMSO-d₆ | ~3.33 | Singlet | Variable | DMSO is hygroscopic and a water peak is commonly observed.[4] |

| Residual DMSO-d₅ | ~2.50 | Quintet | Variable | The residual non-deuterated solvent signal appears as a quintet.[5][6] |

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data (in DMSO-d₆)

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |

| Ester C =O | ~162.0 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield. |

| Pyrazole C -NH₂ (C4) | ~148.0 | The carbon atom directly attached to the electron-donating amino group is expected to be deshielded. |

| Pyrazole C -H (C3) | ~135.0 | The CH carbon of the pyrazole ring. Its chemical shift is characteristic of aromatic heterocyclic systems. |

| Pyrazole C -COOEt (C5) | ~100.0 | This carbon is part of the aromatic ring and is influenced by both the ring nitrogens and the attached carboxylate group. |

| Ethyl O-C H₂ | ~59.0 | The carbon of the methylene group is deshielded by the adjacent oxygen atom. |

| Ethyl C H₃ | ~14.5 | The terminal methyl carbon appears in the typical upfield aliphatic region. |

| DMSO-d₆ Solvent Peak | ~39.5 | The carbon signal from the deuterated solvent appears as a septet.[5][7] |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: Bruker Avance (e.g., 400 MHz) or equivalent NMR spectrometer.[2]

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical Parameters: Pulse angle of 30-45°, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters: Spectral width of ~220 ppm, pulse angle of 45°, relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm for ¹H and the DMSO-d₆ peak to 39.52 ppm for ¹³C.[5]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3300 - 3100 | Medium, Broad | N-H Stretch | Pyrazole N-H |

| 2980 - 2850 | Medium | C-H Stretch | Ethyl Group (-CH₂CH₃) |

| ~1700 | Strong, Sharp | C=O Stretch | Ester (-COOEt) |

| ~1620 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1200 | Medium | C-N Stretch | Aromatic Amine |

Interpretation:

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups. The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂) group, corresponding to its asymmetric and symmetric stretching modes.[8][9] A broader absorption between 3300-3100 cm⁻¹ is expected for the pyrazole N-H stretch, often broadened by hydrogen bonding.[10] The most prominent peak in the spectrum will likely be the sharp, intense C=O stretch of the ester group around 1700 cm⁻¹.[11] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands, including the C-O and C-N stretches, which are useful for confirming the overall structure.[11]

Experimental Protocol: IR Data Acquisition (ATR Method)

Objective: To obtain an infrared spectrum to identify the key functional groups.

Instrumentation: FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula for this compound is C₆H₉N₃O₂, giving it a monoisotopic mass of approximately 155.07 Da.[12][13]

| m/z Value | Ion | Possible Fragmentation Pathway |

| 155 | [M]⁺ | Molecular Ion |

| 126 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester group. |

| 110 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical (α-cleavage), a common fragmentation for ethyl esters.[14] |

| 82 | [M - COOEt]⁺ | Loss of the entire ethyl carboxylate group. |

Interpretation:

In Electron Ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is expected at m/z = 155. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.[15][16] A common and often significant fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which would result in a peak at m/z 110.[17] Another expected fragmentation is the loss of the ethyl radical (•C₂H₅) to give a peak at m/z 126. These key fragments help to confirm the presence and connectivity of the ethyl ester functional group.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source, typically operating at 70 eV.

-

Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization: Integrated Spectroscopic Workflow

The following workflow diagram illustrates the logical progression of analysis, where data from each technique is integrated to provide a comprehensive and validated structural assignment.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 6. chem.washington.edu [chem.washington.edu]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. wikieducator.org [wikieducator.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [precision.fda.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-1H-pyrazole-5-carboxylate for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step but a cornerstone of successful therapeutic design. Among these properties, solubility stands as a paramount gatekeeper, dictating a compound's journey from the laboratory bench to clinical efficacy. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, formulation difficulties, and ultimately, the failure of a promising drug candidate. This guide is dedicated to providing an in-depth technical exploration of the solubility of ethyl 4-amino-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While precise quantitative solubility data for this specific molecule remains elusive in publicly available literature, this document will equip you, the researcher, with the foundational knowledge, predictive insights, and experimental frameworks necessary to navigate this critical aspect of your work. We will delve into the theoretical underpinnings of solubility, provide a detailed protocol for its empirical determination, and offer a reasoned analysis of its likely behavior in a range of common laboratory solvents.

The Molecular Profile of this compound: A Structural Perspective on Solubility

This compound is a substituted pyrazole, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. Its structure, featuring an amino group (-NH₂) and an ethyl carboxylate group (-COOEt), bestows upon it a unique combination of polar and non-polar characteristics that govern its interactions with various solvents.

Key Structural Features Influencing Solubility:

-

Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's ability to interact with polar protic solvents like water and alcohols.

-

Pyrazole Ring: The nitrogen atoms within the pyrazole ring are capable of hydrogen bonding, further enhancing its affinity for polar solvents. The ring system itself possesses a degree of aromatic character, which can also lead to π-π stacking interactions.

-

Ethyl Carboxylate Group (-COOEt): The ester functional group contains polar C=O and C-O bonds, allowing for dipole-dipole interactions and hydrogen bond acceptance. The ethyl group, however, introduces a non-polar, hydrophobic element to the molecule.

The interplay of these functional groups suggests that this compound will exhibit a degree of solubility in a range of solvents, with a preference for those that can engage in hydrogen bonding. A qualitative assessment from available data suggests the compound is soluble in polar solvents such as water and ethanol[1].

Qualitative Solubility Profile: An Overview

Based on the structure of this compound, a predicted qualitative solubility profile is presented in the table below. This is a generalized prediction intended to guide solvent selection for initial screening.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely to be soluble, especially with heating. Solubility in water may be limited due to the hydrophobic ethyl group. | The amino and carboxylate groups, along with the pyrazole nitrogens, can form strong hydrogen bonds with protic solvents. Recrystallization of related compounds from ethanol suggests temperature-dependent solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Expected to be highly soluble. | These solvents can act as hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Likely to be poorly soluble to insoluble. | The overall polarity of the molecule, dominated by the amino and carboxylate groups, makes it incompatible with non-polar solvents where van der Waals forces are the primary mode of interaction. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Predicted to have limited solubility. | While these solvents have a dipole moment, their inability to act as strong hydrogen bond donors or acceptors limits their interaction with the solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of established quantitative data, an empirical determination of solubility is essential for any research or development program. The following is a robust, self-validating protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A selection of common laboratory solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Sources

The Elusive Crystal Structure of Ethyl 4-amino-1H-pyrazole-5-carboxylate: A Technical Guide Based on Structural Analogs and Crystallographic Principles

Abstract

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the synthesis of a multitude of bioactive compounds. Its structural architecture, particularly the arrangement of molecules in the solid state, dictates its physicochemical properties and its utility in drug design. While a definitive single-crystal X-ray diffraction study for the parent this compound is not publicly available, this technical guide provides an in-depth analysis of its likely crystallographic features. By examining the crystal structures of closely related N1-substituted analogs, we can infer the probable molecular conformation, hydrogen bonding networks, and supramolecular assemblies. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive structural analysis and a practical framework for obtaining and interpreting the crystal structure of this important scaffold.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticoagulant, and anti-cancer agents.[1][2] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for a wide range of chemical modifications, enabling the fine-tuning of steric, electronic, and hydrogen-bonding properties to optimize interactions with biological targets.[3] this compound, with its amino and carboxylate functionalities, is a particularly valuable intermediate for creating extensive libraries of pyrazole derivatives for structure-activity relationship (SAR) studies.[4][5] Understanding the three-dimensional arrangement of this molecule in the solid state is crucial for predicting its behavior and for the rational design of new therapeutic agents.

Predicted Crystal Structure and Supramolecular Assembly

In the absence of a solved crystal structure for the title compound, we can derive valuable insights from the crystallographic data of its N1-substituted derivatives. A comparative analysis of these structures reveals conserved motifs and provides a strong basis for predicting the crystal packing of the parent compound.

Comparative Analysis of N1-Substituted Analogs

The crystal structures of several N1-substituted ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives have been reported, providing a foundation for our predictive analysis.

| N1-Substituent | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| (4-methylphenyl)sulfonyl | Monoclinic | P2₁/n | N-H···O and N-H···N hydrogen bonds, π-π stacking | [6][7] |

| pyridin-2-yl | Monoclinic | Cc | N-H···N and C-H···O hydrogen bonds | [8] |

| methyl | - | - | (Data not available in searched documents) | [9] |

Table 1: Crystallographic data of selected N1-substituted ethyl 5-amino-1H-pyrazole-4-carboxylate analogs.

A recurring feature in these structures is the formation of robust hydrogen-bonding networks. The amino group and the pyrazole ring nitrogen atoms are consistent hydrogen bond donors, while the carbonyl oxygen of the ethyl carboxylate group and the pyrazole nitrogen atoms act as acceptors.

Predicted Hydrogen Bonding and Supramolecular Motifs

Based on the analysis of its analogs, this compound is predicted to form a highly organized, hydrogen-bonded network in the solid state. The primary interactions are expected to be:

-

Intramolecular N-H···O Hydrogen Bond: The amino group at the 4-position and the carbonyl oxygen of the ester at the 5-position are suitably positioned to form a stable six-membered ring via an intramolecular hydrogen bond. This interaction would contribute to the planarity of the molecule.

-

Intermolecular N-H···N and N-H···O Hydrogen Bonds: The remaining N-H proton of the amino group and the N1-H of the pyrazole ring are likely to participate in intermolecular hydrogen bonds with the carbonyl oxygen and the N2 atom of neighboring molecules.

These interactions are predicted to generate supramolecular synthons, such as dimers or chains, which then pack to form the three-dimensional crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

To definitively determine the crystal structure of this compound, a single-crystal X-ray diffraction experiment is required.[10][11] The following protocol outlines the essential steps, emphasizing the rationale behind each stage.

Crystal Growth (The Crucial First Step)

The primary challenge in small-molecule crystallography is often the growth of diffraction-quality single crystals.[12]

Methodology:

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound at room temperature in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks. The gradual increase in concentration encourages the ordered growth of a single crystal rather than rapid precipitation of a powder.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Temperature Gradient: Create a temperature gradient by, for example, placing a solution on a controlled heating/cooling stage. Lowering the temperature slowly can decrease solubility and induce crystallization.

Data Collection and Structure Solution

Once a suitable crystal is obtained, the following workflow is employed using a modern single-crystal X-ray diffractometer.[13][14]

Step-by-Step Methodology:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray beam and rotated. A detector collects the diffraction pattern, which consists of a series of spots (reflections) of varying intensities.

-

Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The data is typically presented in a Crystallographic Information File (CIF).

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound and its derivatives has profound implications for drug discovery:

-

Structure-Based Drug Design: The precise atomic coordinates can be used in computational docking studies to predict how the molecule and its derivatives will bind to a target protein. This allows for the rational design of more potent and selective inhibitors.[15]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

-

Intellectual Property: A solved crystal structure provides a unique fingerprint of a compound, which is crucial for patent applications.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its N1-substituted analogs provides strong predictive power regarding its molecular conformation and supramolecular assembly. The prevalence of intra- and intermolecular hydrogen bonding is a key feature that will undoubtedly govern its solid-state architecture. The experimental workflow detailed in this guide provides a clear path for researchers to obtain and analyze the crystal structure of this and other important heterocyclic compounds. Such structural insights are indispensable for advancing the fields of medicinal chemistry and materials science, enabling the design of next-generation therapeutics and functional materials.

References

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Alam, S., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23.

- Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023).

- Li, J., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.

- Alam, S., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.

- Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.

- Ullah, F., & Li, J. Q. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.

- Koprivanac, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(25), 17163-17175.

- Kumar, A., et al. (2022). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI.

- Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. (2017). Journal of Peptide Science, 23(9), 716-726.

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022).

- Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376.

-

Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(4), 2203-2214.

- Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918.

- Wen, L. R., et al. (2005). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17(4), 2307-2312.

-

Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved from [Link]

- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2015).

- Feng, Z., et al. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, C11H12N4O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(6), 1083-1085.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry, 14(1), 127-141.

- Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376.

-